3-(4-methoxyphenyl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazole ring could be formed through a reaction such as a 1,3-dipolar cycloaddition or a condensation reaction. The methoxy, nitro, and phenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group is often reactive, and could undergo reactions such as reduction to an amine. The pyrazole ring might also participate in reactions, particularly at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .Scientific Research Applications
Potential Research Applications of Complex Organic Molecules
Bioactive Compound Analysis
Research on compounds like "3-(4-methoxyphenyl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide" often focuses on their bioactive properties. For instance, studies on various organic compounds have explored their roles as biomarkers for investigating the impact of environmental factors like tobacco smoke on human health, highlighting the utility of urinary carcinogen metabolites as indicators for cancer research (Hecht, 2002).
Pharmacological Properties
Organic molecules with complex structures are frequently studied for their pharmacological properties. A review on osthole, a natural product, demonstrated its broad pharmacological actions, including neuroprotective and anticancer activities, which may parallel the potential applications of other complex organic compounds in alternative medicine (Zhang et al., 2015).
Environmental and Health Impacts
The study of synthetic compounds like methoxychlor provides insights into the environmental and health impacts of chemical exposure. Methoxychlor, a pesticide, showcases the intricate balance between utilizing chemicals for their intended benefits and managing their potential risks to human health and the environment (Cummings, 1997).
Therapeutic Applications
Pyrazoline derivatives, closely related to the compound , have been recognized for their wide range of therapeutic applications. Research has highlighted the antimicrobial, anti-inflammatory, and anticancer properties of these compounds, emphasizing the importance of chemical synthesis in drug development (Shaaban et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-(3-nitrophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-30-20-12-10-16(11-13-20)21-15-22(17-6-5-9-19(14-17)27(28)29)26(25-21)23(31)24-18-7-3-2-4-8-18/h2-14,22H,15H2,1H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDBNOGVYMFXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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